![molecular formula C21H16O5 B13782330 4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in the presence of triethylammonium acetate (TEAA) under microwave irradiation . Another approach involves the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. The use of microwave irradiation and specific catalysts like ZnO can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like ZnO .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzopyran derivatives, such as benzopyran-annulated pyrano[2,3-c]pyrazoles . These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo3,2-gIts ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C21H16O5 |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
4,9-dimethoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H16O5/c1-23-18-15-10-11-25-19(15)21(24-2)20-17(18)16(22)12-14(26-20)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ |
Clave InChI |
SEVPNCFFDDRBGA-CMDGGOBGSA-N |
SMILES isomérico |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)/C=C/C4=CC=CC=C4 |
SMILES canónico |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


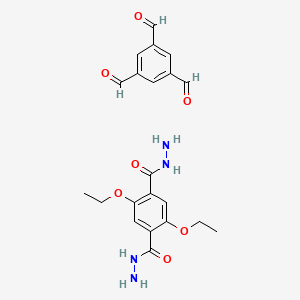
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
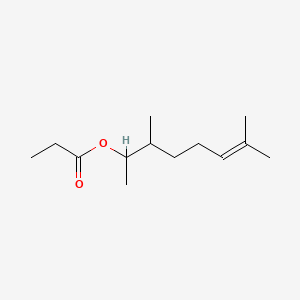
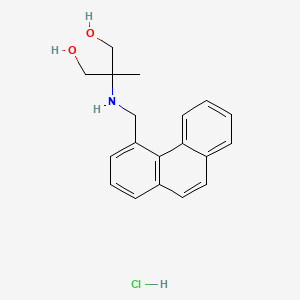
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

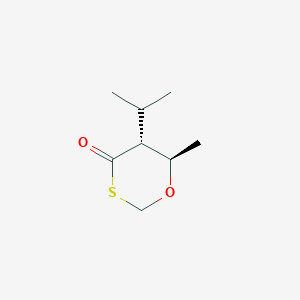
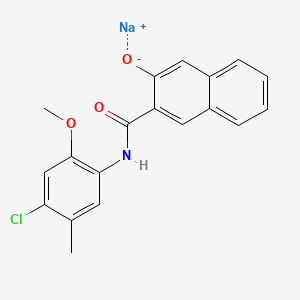
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
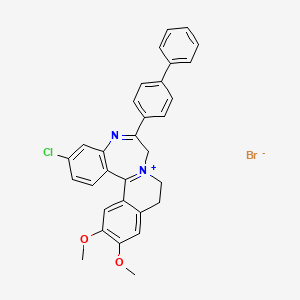

![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
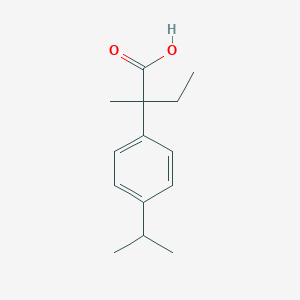
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
